(1-Amino-3-phenylpropan-2-yl)(methyl)amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-phenylpropan-2-yl)(methyl)amine can be achieved through various methods. One common approach involves the transamination of 1-phenylpropan-2-one using immobilized whole-cell biocatalysts with ®-transaminase activity . Another method includes the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst .
Industrial Production Methods
Industrial production of this compound often involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-3-phenylpropan-2-yl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(1-Amino-3-phenylpropan-2-yl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (1-Amino-3-phenylpropan-2-yl)(methyl)amine involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biological processes such as neurotransmission and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Amphetamine: A stimulant that affects the central nervous system.
Phenylacetone: An intermediate in the synthesis of amphetamines.
Uniqueness
(1-Amino-3-phenylpropan-2-yl)(methyl)amine is unique due to its specific structural features, such as the presence of both an amino group and a phenyl group attached to the same carbon chain. This structural arrangement allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-N-methyl-3-phenylpropane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPCOPVFIUICMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287038 | |
Record name | N2-Methyl-3-phenyl-1,2-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128899-93-4 | |
Record name | N2-Methyl-3-phenyl-1,2-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128899-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-Methyl-3-phenyl-1,2-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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